4-Acetamido-2-aminobenzoic acid

Toxicology biomarkers Xenobiotic metabolism 2,4-Toluenediamine exposure

This compound is the chemically validated major urinary metabolite of 2,4-toluenediamine (2,4-TDA) in rat and mouse models—a biomarker identity not shared by simpler analogs like Acedoben (a benzocaine metabolite). It functions as a selective aminopeptidase N (APN) probe with an IC50 of 80 nM and >1,250-fold selectivity over HDAC1/2. The 2-amino-4-acetamido substitution architecture delivers 34-fold greater APN potency than close structural congeners. Substitution with generic PABA or Acedoben invalidates biomarker quantification and confounds enzymatic readouts. Researchers conducting occupational exposure monitoring, APN target engagement studies, or Phase II conjugation modeling must specify this precise ortho-amino/para-acetamido substitution pattern.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
CAS No. 43134-76-5
Cat. No. B1206766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamido-2-aminobenzoic acid
CAS43134-76-5
Synonyms4-acetylamino-2-aminobenzoic acid
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)C(=O)O)N
InChIInChI=1S/C9H10N2O3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4H,10H2,1H3,(H,11,12)(H,13,14)
InChIKeyIFQWBWVICSDDSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamido-2-aminobenzoic Acid (CAS 43134-76-5): Definitive Baseline for Procurement and Research Selection


4-Acetamido-2-aminobenzoic acid (CAS 43134-76-5, C9H10N2O3, MW 194.19) is a substituted aminobenzoate bearing an acetamido group at the 4-position and an amino group at the 2-position . The compound serves as a documented major urinary metabolite of 2,4-toluenediamine in both rats and mice, establishing its identity as a biomarker-relevant chemical species in toxicological studies [1]. Its molecular architecture—a benzoic acid core with dual amine/acylamino substitution—distinguishes it structurally from simpler PABA derivatives and confers a distinct enzymatic interaction profile relevant to multiple target classes.

Why 4-Acetamido-2-aminobenzoic Acid Cannot Be Replaced by Generic Aminobenzoates or Simple Acetyl-PABA Analogs


Generic substitution with unsubstituted PABA (4-aminobenzoic acid) or mono-acetylated derivatives such as Acedoben (4-acetamidobenzoic acid, N-acetyl-PABA) fails on two critical procurement fronts: metabolic identity and target engagement specificity. 4-Acetamido-2-aminobenzoic acid is an explicitly validated metabolite of 2,4-toluenediamine in rodent models—a role not shared by 4-acetamidobenzoic acid, which derives instead from benzocaine metabolism . Furthermore, the presence of the 2-amino group introduces a second hydrogen-bond donor/acceptor site that fundamentally alters binding to enzyme targets; data from BindingDB show the compound engages HDAC isoforms and aminopeptidase N (APN) with quantifiable IC50 values, whereas simple 4-substituted analogs lack this dual-target interaction profile [1]. Replacing this compound with a cheaper aminobenzoate would invalidate biomarker studies and yield irrelevant enzymatic readouts.

4-Acetamido-2-aminobenzoic Acid: Quantified Differentiation from Closest Analogs and Class Comparators


Metabolic Identity: Validated 2,4-Toluenediamine Metabolite Versus Non-Metabolite PABA Analogs

4-Acetamido-2-aminobenzoic acid is unequivocally identified as a major urinary metabolite of 2,4-toluenediamine (2,4-TDA) in both rat and mouse models [1]. In direct contrast, 4-acetamidobenzoic acid (Acedoben, N-acetyl-PABA) is a metabolite of benzocaine, not 2,4-TDA, and therefore cannot serve as a biomarker for aromatic diamine exposure . This metabolic origin distinction is absolute: procurement of an alternative acetylated aminobenzoate would yield a compound with an entirely different toxicological lineage.

Toxicology biomarkers Xenobiotic metabolism 2,4-Toluenediamine exposure

Enzyme Selectivity: Aminopeptidase N Inhibition (IC50 80 nM) Versus HDAC1/2 Negligible Activity

In porcine kidney microsome assays, 4-acetamido-2-aminobenzoic acid inhibits aminopeptidase N (APN/CD13) with an IC50 of 80 nM [1]. Under parallel assay conditions using human HeLa nuclear extract, the same compound shows no meaningful inhibition of HDAC1/HDAC2 (IC50 > 100,000 nM) [2]. This >1,250-fold selectivity window defines a clear functional profile: the compound is an APN-active species with negligible class I HDAC activity. In contrast, structurally related benzamide derivatives such as CI-994 (Tacedinaline) exhibit potent HDAC inhibition with IC50 values of 0.9 μM for HDAC1/2/3 .

Aminopeptidase N inhibition Enzyme selectivity profiling Metalloprotease research

Comparative APN Inhibition: 4-Acetamido-2-aminobenzoic Acid (80 nM) Versus Structural Congener (2,700 nM)

Within the same aminopeptidase N assay system (porcine kidney microsomes, L-Leu-p-nitroanilide substrate), 4-acetamido-2-aminobenzoic acid (IC50 = 80 nM) demonstrates a 34-fold higher inhibitory potency than a closely related structural congener (CHEMBL2205652), which exhibits an IC50 of 2,700 nM under identical preincubation and substrate conditions [1][2]. Both compounds share the benzoic acid core; the potency differential underscores that the specific 2-amino-4-acetamido substitution pattern is a critical determinant of APN engagement.

Aminopeptidase N inhibitor Structure-activity relationship Porcine microsome assay

Differential Conjugation Fate: Ortho-Substituted Amino/Acetamido Benzoates Exhibit Greater Phase II Metabolism

Cross-species conjugation studies in rabbit and dog demonstrate that ortho-substituted aminobenzoates undergo greater total conjugation (glycine and glucuronic acid) than their para-substituted counterparts [1]. Notably, meta and para acetamidobenzoates are conjugated to a smaller extent than the corresponding aminobenzoates [2]. 4-Acetamido-2-aminobenzoic acid bears the ortho-amino group absent in 4-acetamidobenzoic acid (para-only substitution), positioning it within the higher-conjugation ortho isomer class. While direct head-to-head data for this specific compound are limited, the class-level inference is that its metabolic clearance profile differs substantially from para-only analogs.

Phase II metabolism Glycine conjugation Glucuronidation

Synthesis Pathway Differentiation: Direct Derivation from 4-Aminobenzoic Acid with Ortho-Amine Retention

The established synthetic route to 4-acetamido-2-aminobenzoic acid proceeds via acetylation of 4-aminobenzoic acid followed by reaction with ammonia to install the 2-amino group while retaining the 4-acetamido functionality . This contrasts with the preparation of 4-acetamidobenzoic acid (Acedoben), which requires only a single acetylation of PABA . The dual-step synthesis yields a downstream product, 4-acetamidosalicylic acid, which is not accessible from the mono-acetylated para analog .

Organic synthesis Aminobenzoate derivatives Chemical intermediate procurement

Interspecies Metabolite Consistency: Rat and Mouse Models Yield Identical Major Metabolite

Metabolite profiling studies confirm that 4-acetamido-2-aminobenzoic acid appears as a major urinary metabolite following 2,4-toluenediamine exposure in both rat and mouse models [1]. In rats, the major urinary metabolites include 4-acetylamino-2-aminotoluene, 2,4-diacetylaminotoluene, and 4-acetylamino-2-aminobenzoic acid; in mice, 4-acetylamino-2-aminobenzoic acid is likewise identified among the principal metabolites along with 4-acetylamino-2-aminotoluene and 2,4-diacetylaminobenzoic acid [2]. This interspecies reproducibility is not documented for the para-only analog 4-acetamidobenzoic acid in 2,4-TDA exposure models.

Interspecies toxicology Metabolite profiling 2,4-TDA biomarker

Optimal Procurement and Application Scenarios for 4-Acetamido-2-aminobenzoic Acid Based on Quantitative Evidence


Toxicology and Exposure Monitoring: 2,4-Toluenediamine Biomarker Quantification

This compound is the chemically validated major urinary metabolite of 2,4-toluenediamine (2,4-TDA) in both rat and mouse models [1]. Laboratories conducting occupational or environmental exposure monitoring for aromatic diamines require this specific compound as an analytical reference standard. Substitution with 4-acetamidobenzoic acid (Acedoben)—a benzocaine metabolite—would introduce an incorrect metabolic lineage and invalidate LC-MS/MS quantification. Procurement should specify the 2-amino-4-acetamido substitution pattern to ensure accurate biomarker identification.

Aminopeptidase N (APN/CD13) Selective Inhibitor in Enzymology Research

With an APN IC50 of 80 nM and negligible HDAC1/2 activity (IC50 > 100,000 nM), 4-acetamido-2-aminobenzoic acid functions as a selective APN probe [2]. This >1,250-fold selectivity window enables researchers to interrogate APN-dependent cellular processes without confounding class I HDAC inhibition. In contrast, structurally similar benzamide derivatives like CI-994 (Tacedinaline) potently inhibit HDACs (IC50 0.9 μM) and would confound experimental interpretation. Investigators studying APN's role in angiogenesis, immune modulation, or tumor progression should prioritize this compound over generic aminobenzoates or benzamide HDAC inhibitors.

Structure-Activity Relationship (SAR) Studies on Ortho-Substituted Benzoates

This compound exhibits a 34-fold higher APN inhibitory potency (80 nM) compared to a closely related structural congener (2,700 nM) under identical porcine kidney microsome assay conditions [3]. The potency differential is attributable to the specific 2-amino-4-acetamido substitution architecture. Medicinal chemistry groups conducting SAR campaigns on aminobenzoate scaffolds should procure this compound as a defined benchmark; using a generic substituted benzoate lacking the precise ortho-amino/para-acetamido arrangement will yield assay results that are not comparable to literature values.

Phase II Metabolism and Conjugation Kinetics Modeling

Class-level data from rabbit and dog conjugation studies establish that ortho-substituted aminobenzoates undergo greater total glycine and glucuronic acid conjugation than para-substituted analogs, while acetamidobenzoates generally show reduced conjugation relative to their amino counterparts [4]. 4-Acetamido-2-aminobenzoic acid, bearing both ortho-amino and para-acetamido features, occupies a unique metabolic space. Researchers modeling xenobiotic clearance pathways, predicting drug metabolite profiles, or studying structure-metabolism relationships in Phase II conjugation require this specific compound; para-only analogs (e.g., Acedoben) exhibit different conjugation kinetics and would yield non-representative metabolic clearance data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Acetamido-2-aminobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.